molecular formula C12H9NO B145921 4-Methoxy-1-naphthonitrile CAS No. 5961-55-7

4-Methoxy-1-naphthonitrile

Cat. No. B145921
CAS RN: 5961-55-7
M. Wt: 183.21 g/mol
InChI Key: FRCZUGOIGNQOID-UHFFFAOYSA-N
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Description

4-Methoxy-1-naphthonitrile is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. It is known to participate in photochemical reactions, which are reactions that occur upon exposure to light.

Synthesis Analysis

The synthesis of 4-Methoxy-1-naphthonitrile-related compounds has been explored through various methods. For instance, the photocycloaddition of 4-methoxy-1-naphthonitrile with acrylonitrile and 3,4-dihydro-2H-pyran has been studied, demonstrating that these reactions can occur readily in sunlight, forming cyclobutane adducts . Another study has shown the photocycloaddition of 4-methoxy-1-naphthonitrile to phenols, resulting in the formation of substituted azocin-2(1H)-ones . These studies highlight the reactivity of 4-methoxy-1-naphthonitrile under photochemical conditions.

Molecular Structure Analysis

The molecular structure of 4-methoxy-1-naphthonitrile allows it to undergo specific reactions that lead to the formation of complex structures. The photocycloaddition reactions mentioned above result in the formation of cyclobutane rings and azocine derivatives, which are indicative of the compound's ability to form stable ring structures upon irradiation .

Chemical Reactions Analysis

4-Methoxy-1-naphthonitrile is involved in various chemical reactions. The studies show that it can react with different types of compounds, such as acrylonitrile, 3,4-dihydro-2H-pyran, and phenols, under the influence of light to form new chemical structures . These reactions are facilitated by the nitrile group and the methoxy substituent on the naphthalene ring, which influence the electronic properties of the molecule and its reactivity.

Physical and Chemical Properties Analysis

While the provided papers do not give extensive details on the physical and chemical properties of 4-methoxy-1-naphthonitrile, the studies suggest that its reactivity under photochemical conditions is a significant chemical property. The ability to form stable adducts and derivatives upon exposure to light is a key characteristic that could be relevant for applications in synthetic chemistry and materials science .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : 4-Methoxy-1-naphthol, a related compound, has been used in the synthesis of various derivatives like 4H-benzo[h]chromene derivatives. These compounds show potential in theoretical studies and have been characterized using methods like IR, UV, NMR, and MS data (Al‐Sehemi et al., 2012).

Photophysical Studies

  • Investigation of Tautomerism : 4-Methoxy-1-naphthonitrile has been involved in studies investigating tautomerism and deprotonation in naphthaldehydes, providing insights into the behavior of such compounds in different solvents (Manolova et al., 2015).

  • Anodic Oxidation Studies : The anodic oxidation of 4-methoxy-1-naphthol has been explored, yielding various products and providing insights into reaction mechanisms such as cycloaddition (El‐Seedi et al., 2002).

  • Charge Transfer Studies : Studies on derivatives like 4-methoxy 1,8-naphthalimide N-substituted compounds reveal photo-induced charge transfer effects, which are significant for understanding the photophysical properties of these molecules (Martin et al., 2005).

Chemical Reactions and Properties

  • Hydroxylation and Colorimetric Assays : The hydroxylation of 1-methoxynaphthalene, leading to the formation of 4-methoxy-1-naphthol, has been used in colorimetric assays for enzymatic activities (Shoji et al., 2010).

  • Anodic Fluorination : Anodic fluorination of 4-methoxy-1-naphthol has been investigated, highlighting its potential in green chemistry due to high yields and room temperature reactions (Saraswat et al., 2013).

Solvatochromism and Spectroscopy

  • Solvatochromism Studies : Research on 4-methoxy-N-methyl-1,8-naphthalimide shows its strong solvatochromism, which is important for understanding the influence of solvent polarity on the photophysical properties of such molecules (Demets et al., 2006).

  • Hydrogen Bonding and Pi-Pi Stacking Interactions : The crystal structure of 4-methoxy-1-naphthol reveals insights into intermolecular interactions like hydrogen bonding and pi-pi stacking, crucial for understanding molecular assemblies (Marciniak & Różycka-Sokołowska, 2009).

Safety And Hazards

4-Methoxy-1-naphthonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink, or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing . More details about the safety and hazards can be found in the relevant papers .

Future Directions

The future directions of 4-Methoxy-1-naphthonitrile are not explicitly mentioned in the retrieved sources. More research may be needed to fully understand its potential applications and future directions .

properties

IUPAC Name

4-methoxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCZUGOIGNQOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208288
Record name 4-Methoxy-1-naphthonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1-naphthonitrile

CAS RN

5961-55-7
Record name 4-Methoxy-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5961-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1-naphthonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-1-naphthonitrile
Source EPA DSSTox
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Record name 4-methoxy-1-naphthonitrile
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Record name 4-METHOXY-1-NAPHTHONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
NA Al-Jalal - Journal of Photochemistry and Photobiology A …, 1990 - Elsevier
The photochemical reactions of 4-methoxy-1-naphthonitrile (1) and 2-methoxy-1-naphthonitrile (2) with acrylonitrile (3) and 3,4-dihydro-2H-pyran (4) in ethyl acetate solution were …
Number of citations: 12 www.sciencedirect.com
DN Bolmatenkov, MI Yagofarov… - The Journal of Chemical …, 2022 - Elsevier
… For 4-methoxy-1-naphthonitrile predicted boiling temperature is lower than the value derived from our data (632 K) according to Clarke-Glew equation. In addition, the predicted …
Number of citations: 3 www.sciencedirect.com
NA Al-Jalal - Journal of Photochemistry and Photobiology A …, 1990 - Elsevier
On irradiation of 1-naphthonitrile (1a) and 4-methoxy-1-naphthonitrile (1b) with a low pressure mercury arc lamp, photocycloaddition occurs to phenol (2a), 4-methylphenol (2b) and 4-…
Number of citations: 5 www.sciencedirect.com
J Magano, MH Chen, JD Clark… - The Journal of Organic …, 2006 - ACS Publications
… Thus, taking 4-methoxy-1-naphthonitrile as our substrate, we studied the influence of the … After 15 min, 4-methoxy-1-naphthonitrile was added in one portion, and the contents of the flask …
Number of citations: 94 pubs.acs.org
RL Letsinger, RR Hautala - The Journal of Organic Chemistry, 1971 - ACS Publications
… From a preparative scale reaction conducted in the detergent medium, 4-methoxy-1 -naphthonitrile was isolated as the sole material extractable with ether after …
Number of citations: 2 pubs.acs.org
D Nyarango - 1988 - erepository.uonbi.ac.ke
In the first part the use of 4-methoxy-2- -methylbenzyl and 4-methoxy-l-naphthalenemethyl as protecting groups for the amide side chain of glutamine and asparagine during peptide …
Number of citations: 1 erepository.uonbi.ac.ke
L Eberson, F Radner - Journal of the American Chemical Society, 1991 - ACS Publications
The photolysis of naphthalene or 1-methoxynaphthalene together with tetranitromethane in dichloromethane, using light with a cutoff at< 435 nm, has been investigated. It is shown that …
Number of citations: 1 pubs.acs.org
Y Takahashi, H Tsuji, M Kawatsura - The Journal of Organic …, 2019 - ACS Publications
Nickel-catalyzed transformation of alkene-tethered oxime ethers to nitriles using a traceless directing group strategy has been developed. A series of alkene-tethered oxime ethers …
Number of citations: 13 pubs.acs.org
JC Bressi, CLMJ Verlinde, AM Aronov… - Journal of medicinal …, 2001 - ACS Publications
… hydrochloride (55), and 3-methoxy-1-naphthalenemethylamine hydrochloride (57) were prepared by LiAlH 4 reduction of 2-naphthonitrile (50), 35 4-methoxy-1-naphthonitrile (54), and 3…
Number of citations: 149 pubs.acs.org
RL Ainsworth - 1997 - etheses.dur.ac.uk
A range of dendritic molecules that are designed to bind to a cotton surface has been synthesised. The architecture of the molecules allows the location of various functional, property …
Number of citations: 6 etheses.dur.ac.uk

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